molecular formula C24H22FN5O2 B2593578 1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946204-21-3

1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2593578
CAS No.: 946204-21-3
M. Wt: 431.471
InChI Key: OXHUJQQBEMCQEQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazinones This compound is characterized by its unique structure, which includes a fluorophenyl group, an indolinyl group, and an isopropyl group

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the pyrazolo[3,4-d]pyridazinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the indolinyl group: This can be done through condensation reactions.

    Addition of the isopropyl group: This step may involve alkylation reactions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the compound.

    Condensation: This compound can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyridazinones: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and applications.

    Indolinyl derivatives: Compounds with indolinyl groups may have similar biological properties but differ in their overall structure and function.

    Fluorophenyl compounds: These compounds contain fluorophenyl groups and may exhibit similar chemical reactivity but differ in their biological targets and effects.

Properties

IUPAC Name

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2/c1-15(2)22-19-13-26-30(18-9-7-17(25)8-10-18)23(19)24(32)29(27-22)14-21(31)28-12-11-16-5-3-4-6-20(16)28/h3-10,13,15H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHUJQQBEMCQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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